1-(Carboxymethoxy)naphthalene-2-carboxylic acid
Description
Properties
CAS No. |
821787-31-9 |
|---|---|
Molecular Formula |
C13H10O5 |
Molecular Weight |
246.21 g/mol |
IUPAC Name |
1-(carboxymethoxy)naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C13H10O5/c14-11(15)7-18-12-9-4-2-1-3-8(9)5-6-10(12)13(16)17/h1-6H,7H2,(H,14,15)(H,16,17) |
InChI Key |
IRYAPSGLFNPCKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2OCC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Stage 1: Preparation of 1-Hydroxynaphthalene-2-carboxylic Acid
Oxidation of 1-Methyl-2-naphthol :
- Starting Material : 1-Methyl-2-naphthol (a derivative with a methyl group at position 1 and hydroxyl at position 2).
- Oxidation Agent : Molecular oxygen (O₂) in acetic acid solvent with a cobalt-manganese-bromine catalyst.
- Conditions : 115°C, 30 kg/cm gauge pressure, 20 parts/hour O₂ feed rate.
- Yield : High conversion (>90%) to 1-naphthoic acid derivatives.
Alternative Route: Carbonylation of Halogenated Intermediates :
Stage 2: Esterification with Chloroacetic Acid
- Reagents : Chloroacetic acid (ClCH₂CO₂H), base (e.g., K₂CO₃), and solvent (e.g., acetone or butyl acetate).
- Mechanism : Nucleophilic substitution where the hydroxyl group at position 1 attacks the chloroacetic acid, displacing Cl⁻ to form the carboxymethoxy ester.
- Conditions :
Parameter Value Source Temperature 80–90°C Base K₂CO₃ (1.1–1.3 equivalents) Solvent Butyl acetate Reaction Time 1–2 hours - Yield : ~70–85% after purification.
Direct Oxidation and Functionalization
This approach combines oxidation and esterification in a single step.
Key Steps
Oxidation of 1-Isopropyl-2-naphthol :
Esterification of Oxidized Product :
Coupling Reactions and Carbonylation
Advanced methods utilize transition-metal catalysts for direct functionalization.
Carbonylation of Halogenated Naphthalenes
- Starting Material : 1-Bromo- or 1-chloronaphthalene-2-carboxylic acid.
- Catalyst : Rhodium or palladium complexes.
- Conditions : CO gas, 150–200°C, 50–100 bar pressure.
- Yield : Moderate (50–70%).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Esterification | High purity, scalable | Requires pre-synthesized intermediates | 70–85 |
| Direct Oxidation | One-pot synthesis | Sensitive to pH/temperature | 80–90 |
| Carbonylation | Direct functionalization | High pressure, costly catalysts | 50–70 |
| Cross-Coupling | Flexibility in substituent introduction | Complex catalyst systems | N/A |
Critical Challenges and Solutions
Byproduct Formation :
Solubility Issues :
Purification :
Data Tables
Table 1: Reaction Conditions for Esterification
| Parameter | Value | Source |
|---|---|---|
| Solvent | Butyl acetate | |
| Base | K₂CO₃ (1.1 equivalents) | |
| Temperature | 85–90°C | |
| Time | 1–2 hours | |
| Starting Material | 1-Hydroxynaphthalene-2-carboxylic acid |
Table 2: Key Intermediates and Their Synthesis
| Intermediate | Synthesis Method | Yield (%) |
|---|---|---|
| 1-Hydroxynaphthalene-2-carboxylic acid | Oxidation of 1-methyl-2-naphthol | >90 |
| 1-Isopropyl-2-naphthol | Alkylation of 2-naphthol | 80–85 |
| Chloroacetic acid | Halogenation of acetic acid | >95 |
Chemical Reactions Analysis
Types of Reactions
1-(Carboxymethoxy)naphthalene-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using strong oxidizing agents such as nitric acid or hydrogen peroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield naphthalene dicarboxylic acids, while substitution reactions can produce various arylated derivatives .
Scientific Research Applications
1-(Carboxymethoxy)naphthalene-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Carboxymethoxy)naphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features, substituents, and properties of 1-(carboxymethoxy)naphthalene-2-carboxylic acid with related compounds:
Physicochemical Properties
- Polarity and Solubility: The carboxymethoxy group enhances water solubility compared to non-polar analogs like 1-naphthylacetic acid. However, it is less soluble than hydroxylated derivatives (e.g., 1-hydroxy-2-naphthoic acid) due to the ether linkage .
- Acidity: The compound exhibits dual acidity from both carboxylic acid groups (pKa ~2–4 for –COOH and ~4–5 for –OCH₂COOH), making it more acidic than mono-carboxylic analogs like 1-naphthylacetic acid .
- Stability : The ester bond in the carboxymethoxy group may hydrolyze under acidic or alkaline conditions, limiting its utility in aqueous environments compared to stable hydroxylated derivatives .
Research Findings and Trends
- Synthetic Routes : Microwave-assisted synthesis (e.g., ) is effective for naphthalene carboxamides, suggesting applicability for synthesizing the target compound via analogous methods .
- Substituent Effects : Methoxylation and carboxylation enhance bioactivity in naphthalene derivatives. For example, methoxylated N-aryl-1-hydroxynaphthalene-2-carboxanilides show improved antifungal activity compared to methylated analogs .
- Stability Challenges : The hydrolytic sensitivity of the carboxymethoxy group necessitates protective strategies in drug design, such as prodrug formulations or steric hindrance .
Biological Activity
1-(Carboxymethoxy)naphthalene-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of anticancer, antimicrobial, and anti-inflammatory applications. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
This compound features a naphthalene backbone with carboxymethoxy and carboxylic acid functional groups. This structure enhances its lipophilicity and potential interaction with biological targets, such as DNA and various enzymes.
Anticancer Activity
Recent studies have highlighted the anticancer properties of naphthalene derivatives. For instance, a series of 1-hydroxynaphthalene-2-carboxanilides demonstrated significant antiproliferative effects against human colon carcinoma cell lines. These compounds exhibited mechanisms of action that included intercalation with DNA and the induction of reactive oxygen species (ROS) .
Table 1: Anticancer Activity of Naphthalene Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1-Hydroxynaphthalene-2-carboxanilide | Human colon carcinoma | 5.2 | DNA intercalation, ROS induction |
| This compound | Not specified | TBD | TBD |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives containing lipophilic, condensed aromatic moieties like naphthalene can exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of carboxylic acid groups enhances membrane interactions, leading to effective antimicrobial action .
Table 2: Antimicrobial Activity Overview
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|---|
| This compound | Staphylococcus aureus | TBD | Antibacterial |
| Escherichia coli | TBD | Antibacterial |
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial activities, naphthalene derivatives have been reported to possess anti-inflammatory properties. The modulation of inflammatory pathways through inhibition of specific enzymes has been suggested as a mechanism by which these compounds exert their effects .
Case Studies
A notable case study involved the synthesis and evaluation of various naphthalene derivatives for their biological activities. The study found that structural modifications significantly influenced the compounds' efficacy against cancer cell lines and bacterial strains. For instance, introducing a carboxymethyl group at specific positions enhanced both anticancer and antimicrobial activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
